Cas no 102396-16-7 (8-Oxabicyclo[5.4.1]dodec-1(12)-en-2-one,12-[(2E)-4-(2,5-dihydroxy-3-methylphenyl)-2-methyl-2-butenyl]-10-hydroxy-6,6,9,9-tetramethyl-,(7R,10R)- (9CI))
![8-Oxabicyclo[5.4.1]dodec-1(12)-en-2-one,12-[(2E)-4-(2,5-dihydroxy-3-methylphenyl)-2-methyl-2-butenyl]-10-hydroxy-6,6,9,9-tetramethyl-,(7R,10R)- (9CI) structure](https://fr.kuujia.com/scimg/cas/102396-16-7x500.png)
102396-16-7 structure
Nom du produit:8-Oxabicyclo[5.4.1]dodec-1(12)-en-2-one,12-[(2E)-4-(2,5-dihydroxy-3-methylphenyl)-2-methyl-2-butenyl]-10-hydroxy-6,6,9,9-tetramethyl-,(7R,10R)- (9CI)
Numéro CAS:102396-16-7
Le MF:C27H38O5
Mégawatts:442.5876288414
CID:203720
8-Oxabicyclo[5.4.1]dodec-1(12)-en-2-one,12-[(2E)-4-(2,5-dihydroxy-3-methylphenyl)-2-methyl-2-butenyl]-10-hydroxy-6,6,9,9-tetramethyl-,(7R,10R)- (9CI) Propriétés chimiques et physiques
Nom et identifiant
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- 8-Oxabicyclo[5.4.1]dodec-1(12)-en-2-one,12-[(2E)-4-(2,5-dihydroxy-3-methylphenyl)-2-methyl-2-butenyl]-10-hydroxy-6,6,9,9-tetr
- 8-Oxabicyclo[5.4.1]dodec-1(12)-en-2-one,12-[(2E)-4-(2,5-dihydroxy-3-methylphenyl)-2-methyl-2-butenyl]-10-hydroxy-6,6,9,9-tetramethyl-,(7R,10R)- (9CI)
- 8-Oxabicyclo[5.4.1]dodec-1(12)-en-2-one,12-[4-(2,5-dihydroxy-3-methylphenyl)-2-methyl-2-butenyl]-10-hydroxy-6,6,9,9-tetramethyl-,[7R-[7R*,10R*,12(E)]]-
- Cystoseirol D
- 8-Oxabicyclo[5.4.1]dodec-1(12)-en-2-one, 12-[(2E)-4-(2,5-dihydroxy-3-methylphenyl)-2-methyl-2-butenyl]-10-hydroxy-6,6,9,9-tetramethyl-, (7R,10R)- (9CI)
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- Piscine à noyau: 1S/C27H38O5/c1-16(9-10-18-14-19(28)13-17(2)24(18)31)12-21-20-15-23(30)27(5,6)32-25(21)26(3,4)11-7-8-22(20)29/h9,13-14,23,25,28,30-31H,7-8,10-12,15H2,1-6H3/b16-9+/t23-,25+/m1/s1
- La clé Inchi: WXFPZMDPYITLJE-KRPNSALFSA-N
- Sourire: C12=C(C/C(/C)=C/CC3=CC(O)=CC(C)=C3O)[C@]([H])(OC(C)(C)[C@H](O)C1)C(C)(C)CCCC2=O
Propriétés calculées
- Qualité précise: 272.08309
Propriétés expérimentales
- Dense: 1.17±0.1 g/cm3(Predicted)
- Point d'ébullition: 638.0±55.0 °C(Predicted)
- Le PSA: 52.54
- Le PKA: 10.78±0.23(Predicted)
8-Oxabicyclo[5.4.1]dodec-1(12)-en-2-one,12-[(2E)-4-(2,5-dihydroxy-3-methylphenyl)-2-methyl-2-butenyl]-10-hydroxy-6,6,9,9-tetramethyl-,(7R,10R)- (9CI) Littérature connexe
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
Classification associée
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides lipides prényles Hydroquinones prénylés
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides lipides prényles Quinones et hydroquinones lipides Hydroquinones prénylés
102396-16-7 (8-Oxabicyclo[5.4.1]dodec-1(12)-en-2-one,12-[(2E)-4-(2,5-dihydroxy-3-methylphenyl)-2-methyl-2-butenyl]-10-hydroxy-6,6,9,9-tetramethyl-,(7R,10R)- (9CI)) Produits connexes
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